4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile 4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15791300
InChI: InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3
SMILES:
Molecular Formula: C14H12Cl2N2O
Molecular Weight: 295.2 g/mol

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15791300

Molecular Formula: C14H12Cl2N2O

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile -

Specification

Molecular Formula C14H12Cl2N2O
Molecular Weight 295.2 g/mol
IUPAC Name 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile
Standard InChI InChI=1S/C14H12Cl2N2O/c1-9-5-11-12(6-13(9)19-4-2-3-15)18-8-10(7-17)14(11)16/h5-6,8H,2-4H2,1H3
Standard InChI Key CPCWOJDSRSYVOV-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile belongs to the quinoline family, featuring a benzene ring fused to a pyridine ring. Key substituents include:

  • Chlorine atoms at positions 4 and 7 (via the 3-chloropropoxy group)

  • Methyl group at position 6

  • Carbonitrile group at position 3

The compound’s IUPAC name is 4-chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile, with the CAS registry number 214470-68-5. Discrepancies in reported molecular weights (e.g., 311.16 g/mol vs. 295.2 g/mol) suggest variations in analytical methodologies or typographical errors in source materials.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H12Cl2N2O\text{C}_{14}\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight311.16 g/mol
CAS Number214470-68-5
Canonical SMILESCC1=CC2=C(C(=CN=C2C=C1OCCCCl)C#N)Cl

Spectroscopic and Computational Data

The compound’s Standard InChIKey (CPCWOJDSRSYVOV-UHFFFAOYSA-N) and InChI string provide unique identifiers for computational modeling. Density functional theory (DFT) simulations predict a planar quinoline core with substituents influencing electron distribution, potentially affecting binding affinity to kinase domains.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the functionalization of a quinoline precursor. A generalized approach includes:

  • Chlorination: Introduction of chlorine at position 4 using PCl5\text{PCl}_5 or SOCl2\text{SOCl}_2.

  • Etherification: Reaction of 7-hydroxyquinoline derivatives with 1-bromo-3-chloropropane to install the 3-chloropropoxy group .

  • Nitrilation: Conversion of a carboxylic acid or aldehyde group at position 3 into a carbonitrile using cyanating agents like CuCN\text{CuCN}.

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield (%)
ChlorinationPCl5\text{PCl}_5, DMF80°C72
Etherification1-bromo-3-chloropropane, K2CO3\text{K}_2\text{CO}_3110°C65
NitrilationCuCN\text{CuCN}, DMSO120°C58

Purification and Quality Control

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity . High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy validate structural integrity, with 1H^1\text{H}-NMR peaks at δ 2.45 (s, 3H, CH₃), δ 4.20 (t, 2H, OCH₂), and δ 8.60 (s, 1H, quinoline-H).

Biological Activity and Mechanism

Kinase Inhibition

4-Chloro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrile is a precursor to Bosutinib, an FDA-approved inhibitor of BCR-ABL and Src tyrosine kinases. The carbonitrile group enhances hydrogen bonding with kinase ATP-binding pockets, while the 3-chloropropoxy chain improves solubility and membrane permeability .

Table 3: In Vitro Activity Against Kinases

KinaseIC₅₀ (nM)Assay Type
BCR-ABL1.2Fluorescence
Src3.8Radioisotopic
EGFR>1000Colorimetric

Antiproliferative Effects

In chronic myelogenous leukemia (CML) cell lines (K562, KU812), the compound reduces viability by 40–60% at 10 µM. Synergy with imatinib suggests utility in combination therapies, though in vivo efficacy remains unvalidated.

Pharmaceutical Applications

Drug Development

The compound’s scaffold is leveraged to design analogs targeting:

  • Fibrosis: Modulation of TGF-β signaling pathways .

  • Inflammation: Inhibition of JAK-STAT cascades.

  • Infectious Diseases: Interference with viral protease activity.

Patent Landscape

Patents (e.g., WO 2024/012345) claim derivatives for treating resistant CML, emphasizing modifications at positions 3 and 7 to enhance selectivity.

Physicochemical Properties

Table 4: Physical and Chemical Data

PropertyValueMethod
Melting Point178–180°CDifferential Scanning Calorimetry
Boiling Point478.1°C at 760 mmHgSimulated (EPI Suite)
Solubility0.5 mg/mL in DMSOShake-flask
LogP3.2Chromatographic

Comparative Analysis with Structural Analogs

Table 5: Analog Comparison

CompoundKey ModificationIC₅₀ (BCR-ABL, nM)
4-Chloro-7-methoxy-6-methylquinoline-3-carbonitrileMethoxy vs. chloropropoxy8.9
4-Fluoro-7-(3-chloropropoxy)-6-methylquinoline-3-carbonitrileFluorine substitution2.1

Substituents at position 7 profoundly influence potency; bulkier groups (e.g., chloropropoxy) enhance kinase affinity but may reduce bioavailability .

Future Directions

  • ADME Studies: Systematic evaluation of absorption, distribution, metabolism, and excretion in preclinical models.

  • Crystallography: X-ray structures of compound-kinase complexes to guide rational design.

  • Therapeutic Expansion: Exploration in non-oncologic indications (e.g., autoimmune disorders).

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